N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16389058
InChI: InChI=1S/C12H19N5.ClH/c1-4-16-9-11(8-15-16)7-13-12-5-6-14-17(12)10(2)3;/h5-6,8-10,13H,4,7H2,1-3H3;1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16389058

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name N-[(1-ethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-4-16-9-11(8-15-16)7-13-12-5-6-14-17(12)10(2)3;/h5-6,8-10,13H,4,7H2,1-3H3;1H
Standard InChI Key NLGZNVWAMDCRCL-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)CNC2=CC=NN2C(C)C.Cl

Introduction

Chemical Identity and Structural Features

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a hydrochloride salt with the systematic IUPAC name N-[(1-ethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine hydrochloride . The molecule consists of two pyrazole rings: one substituted with an ethyl group at the 1-position and a methylamine group at the 4-position, and the other bearing an isopropyl group at the 1-position (Figure 1). Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₂₀ClN₅
Molecular Weight269.77 g/mol
SMILES NotationCCN1C=C(C=N1)CNC2=CC=NN2C(C)C.Cl
InChI KeyNLGZNVWAMDCRCL-UHFFFAOYSA-N

The compound’s three-dimensional structure, determined via X-ray crystallography in related pyrazole derivatives, reveals planar pyrazole rings with bond lengths consistent with aromatic heterocycles (e.g., C–N bonds averaging 1.33–1.37 Å) . The ethyl and isopropyl substituents introduce steric bulk, potentially influencing molecular interactions in biological systems .

Physicochemical Properties

The compound’s physicochemical profile, derived from PubChem data and computational analyses, includes:

PropertyValueSource
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count5
Topological Polar Surface Area58.4 Ų
LogP (Octanol-Water)2.81 (predicted)

The moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems. The presence of multiple nitrogen atoms enhances solubility in polar solvents, while the isopropyl group contributes to hydrophobic interactions .

Structural and Crystallographic Analysis

X-ray diffraction studies of structurally related compounds (e.g., 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) reveal critical insights into molecular conformation . Key structural parameters include:

ParameterValue (Å/°)Source
C–N Bond Length1.333–1.484
Dihedral Angle (Pyrazole Rings)179.7°
Unit Cell Dimensionsa = 9.5677 Å, b = 8.1755 Å, c = 14.846 Å

The near-planar arrangement of the pyrazole and pyrimidine rings minimizes steric strain, while the isopropyl group adopts a staggered conformation to reduce van der Waals repulsions . These features are critical for molecular packing in crystalline lattices and ligand-receptor binding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator